REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[C:10]2[CH:11]=[CH:12][C:13]([CH2:15][O:16]C(=O)C)=[CH:14][C:9]=2[O:8][CH:7]=1)C.[NH3:21]>>[OH:16][CH2:15][C:13]1[CH:12]=[CH:11][C:10]2[C:6]([CH2:5][C:4]([NH2:21])=[O:3])=[CH:7][O:8][C:9]=2[CH:14]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction flask was sealed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
WASH
|
Details
|
the residue was washed with in hexane
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(C(=CO2)CC(=O)N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |